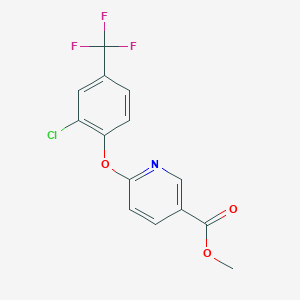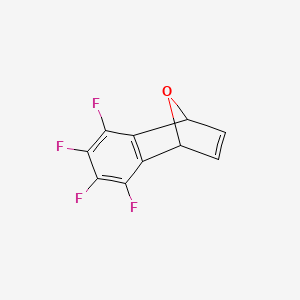
(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver is a complex organometallic compound. It is characterized by the presence of a silver atom coordinated to a difluoromethyl group and a bulky imidazolidin-2-ylidene ligand. This compound is notable for its stability and unique reactivity, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver typically involves the reaction of silver salts with the corresponding imidazolidin-2-ylidene ligand. One common method is the reaction of silver fluoride with (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) in the presence of difluoromethylating agents under inert conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver undergoes various types of reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the difluoromethyl group or the imidazolidin-2-ylidene ligand is replaced by other ligands.
Oxidation and Reduction Reactions: The silver center can undergo redox reactions, altering its oxidation state
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, phosphines, and other nucleophiles. Typical reaction conditions involve inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new silver complexes with different ligands, while redox reactions can produce silver nanoparticles or other silver-containing species .
Aplicaciones Científicas De Investigación
(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions
Biology: Its antimicrobial properties are being explored for potential use in medical applications
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique reactivity and stability
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties
Mecanismo De Acción
The mechanism of action of (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver involves the coordination of the silver center to various substrates, facilitating chemical transformations. The bulky imidazolidin-2-ylidene ligand provides steric protection, enhancing the stability of the silver complex and allowing for selective reactions . The difluoromethyl group can participate in electron-withdrawing interactions, influencing the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
(1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride): This compound is similar in structure but lacks the difluoromethyl group and silver center
(1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride: This gold complex shares the imidazol-2-ylidene ligand but has a gold center instead of silver
Uniqueness
The presence of both the difluoromethyl group and the silver center in (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver makes it unique. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications .
Propiedades
Número CAS |
1643366-13-5 |
|---|---|
Fórmula molecular |
C28H39AgF2N2- |
Peso molecular |
549.5 g/mol |
Nombre IUPAC |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane |
InChI |
InChI=1S/C27H38N2.CHF2.Ag/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1-3;/h9-14,18-21H,15-16H2,1-8H3;1H;/q;-1; |
Clave InChI |
APLKKPCEPXCWIN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ag])C3=C(C=CC=C3C(C)C)C(C)C.[CH-](F)F |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ag])C3=C(C=CC=C3C(C)C)C(C)C.[CH-](F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)


![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B6301776.png)

![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B6301794.png)
